molecular formula C13H14O3 B8639373 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone

3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone

Cat. No.: B8639373
M. Wt: 218.25 g/mol
InChI Key: IINAKVBHQXNCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone is a chemical compound that features an epoxy group and a tetralin backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone typically involves the reaction of tetralin derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group can yield diols, while nucleophilic substitution can produce a range of substituted tetralin derivatives .

Scientific Research Applications

3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions, which can lead to the formation of various products depending on the reaction conditions. These reactions often involve nucleophilic attack on the epoxy group, leading to the formation of new bonds and the generation of diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone is unique due to its specific combination of an epoxy group and a tetralin backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and industrial processes .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-(oxiran-2-ylmethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H14O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9H,1,4-5,7-8H2

InChI Key

IINAKVBHQXNCON-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1

Origin of Product

United States

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